Cyclobendazole

Anthelmintic Efficacy Clinical Trial Nematode Infection

Cyclobendazole (CAS 31431-43-3), also known as ciclobendazole or methyl 5-cyclopropylcarbonyl-2-benzimidazolecarbamate, is a synthetic benzimidazole carbamate anthelmintic agent that acts as a microtubule synthesis inhibitor. It was developed as a broad-spectrum anti-parasitic drug and has been investigated in both human and veterinary applications.

Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
CAS No. 31431-43-3
Cat. No. B1669400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobendazole
CAS31431-43-3
SynonymsCyclobendazole, Ciclobendazole, Ciclobendazol, R 17147, R 17,147, CC 2481
Molecular FormulaC13H13N3O3
Molecular Weight259.26 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3CC3
InChIInChI=1S/C13H13N3O3/c1-19-13(18)16-12-14-9-5-4-8(6-10(9)15-12)11(17)7-2-3-7/h4-7H,2-3H2,1H3,(H2,14,15,16,18)
InChIKeyOXLKOMYHDYVIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclobendazole (CAS 31431-43-3) for Research and Industrial Procurement: A Benzimidazole Anthelmintic with Differentiated Protozoal Activity and Parasite-Selective Efficacy


Cyclobendazole (CAS 31431-43-3), also known as ciclobendazole or methyl 5-cyclopropylcarbonyl-2-benzimidazolecarbamate, is a synthetic benzimidazole carbamate anthelmintic agent that acts as a microtubule synthesis inhibitor [1]. It was developed as a broad-spectrum anti-parasitic drug and has been investigated in both human and veterinary applications [2]. While closely related to other benzimidazoles such as mebendazole, albendazole, and fenbendazole, Cyclobendazole possesses a unique cyclopropylcarbonyl substituent at the 5-position of the benzimidazole ring [3], which confers a distinct spectrum of activity, particularly its notable in vitro potency against certain protozoan parasites alongside its variable efficacy against different nematode species .

Why Cyclobendazole Cannot Be Assumed Interchangeable with Mebendazole or Albendazole in Research and Procurement


Despite sharing a common benzimidazole carbamate core and microtubule inhibition mechanism, subtle structural variations among benzimidazole anthelmintics, such as the cyclopropylcarbonyl group in Cyclobendazole versus the benzoyl group in Mebendazole or the propylthio group in Albendazole, lead to marked differences in parasite susceptibility, pharmacokinetic profiles, and clinical efficacy [1]. For instance, while Cyclobendazole demonstrates comparable efficacy to Mebendazole against Ascaris and hookworm infections, it exhibits significantly inferior performance against Trichuris trichiura (whipworm), with a statistically significant difference (p = 0.01) favoring Mebendazole in direct head-to-head clinical trials [2]. Furthermore, Cyclobendazole possesses a unique spectrum of activity against certain protozoa, such as Giardia lamblia and Trichomonas vaginalis, which is not a primary indication for Mebendazole or Albendazole . Therefore, substituting Cyclobendazole with a generic benzimidazole without considering these specific, quantifiable differences can compromise research validity and lead to unexpected experimental outcomes.

Quantitative Differentiation of Cyclobendazole (31431-43-3) Against Key Comparators: A Procurement-Focused Evidence Guide


Comparative Clinical Efficacy: Cyclobendazole vs. Mebendazole in Human Helminth Infections

In a double-blind, head-to-head clinical trial (Cameroon, 1978), the therapeutic effectiveness of Cyclobendazole was directly compared to Mebendazole in treating intestinal nematode infections [1]. The study found that Cyclobendazole and Mebendazole were equally effective in the treatment of ascariasis and hookworm infections [1]. However, for trichuriasis (whipworm infection), Mebendazole demonstrated significantly superior efficacy, with the difference being statistically significant (p = 0.01) [1]. Notably, increasing the Cyclobendazole dose from 600 mg to 1200 mg did not improve its effectiveness against Trichuris [1].

Anthelmintic Efficacy Clinical Trial Nematode Infection Trichuriasis Ascariasis Hookworm

In Vitro Antiprotozoal Potency of Cyclobendazole Against Giardia and Trichomonas

Cyclobendazole exhibits potent in vitro activity against two protozoan parasites, Giardia lamblia (wild-type) and Trichomonas vaginalis (strain 30236) . This activity profile is a key differentiator from many other benzimidazole anthelmintics, which are primarily known for their activity against helminths. The compound showed an IC50 of 0.047 μg/mL against Giardia lamblia and an IC50 of 1.1 μg/mL against Trichomonas vaginalis . No direct comparator data for Mebendazole or Albendazole against these specific protozoa were found in the primary source, representing a unique, quantifiable attribute of Cyclobendazole.

Antiprotozoal Activity In Vitro Efficacy Giardia lamblia Trichomonas vaginalis IC50

Comparative Pharmacokinetics: Species-Dependent Absorption and Half-Life of Cyclobendazole in Rats vs. Dogs

A radiolabeled pharmacokinetic study in rats and dogs revealed species-specific absorption and elimination characteristics of Cyclobendazole [1]. Following a single oral dose of 4 mg/kg, Cyclobendazole was well-absorbed, with peak plasma levels occurring at 15-30 minutes in rats and at 30 minutes in dogs [1]. The compound exhibited a markedly longer plasma half-life in rats (~20 hours) compared to dogs (~3 hours) [1]. This difference underscores the importance of species selection in preclinical studies and indicates that pharmacokinetic parameters cannot be generalized across models.

Pharmacokinetics Absorption Half-Life Preclinical Models Species Differences

Molecular Docking Comparison: Cyclobendazole Binding Affinity to VEGFR-2 Relative to Other Benzimidazoles

In a computational study investigating the potential repurposing of benzimidazole anthelmintics as VEGFR-2 inhibitors for cancer therapy, Cyclobendazole was docked against the VEGFR-2 receptor and compared to several analogs [1]. The binding energy (S-score) for Cyclobendazole was -7.60 kcal/mol [1]. This value positions Cyclobendazole in a mid-range affinity bracket among the 13 tested benzimidazoles, being lower (less negative) than Fenbendazole (-8.18), Mebendazole (-8.12), and Albendazole (-7.91), but comparable to Oxibendazole (-7.58) and higher (more negative) than Parbendazole (-7.46) [1].

Molecular Docking Binding Affinity VEGFR-2 Off-Target Interaction Drug Repurposing

Defined Research and Procurement Applications for Cyclobendazole (31431-43-3) Based on Quantitative Differentiation


Preclinical Research Requiring a Benzimidazole with Defined, Mid-Range VEGFR-2 Off-Target Binding Affinity

In drug repurposing or toxicology studies where VEGFR-2 kinase inhibition is a relevant endpoint, Cyclobendazole serves as a precise tool compound. With an in silico binding energy of -7.60 kcal/mol to VEGFR-2, it provides an intermediate reference point distinct from the higher affinity of Fenbendazole (-8.18 kcal/mol) and the lower affinity of Parbendazole (-7.46 kcal/mol) [1]. This allows researchers to probe structure-activity relationships (SAR) and off-target effects across a gradient of binding affinities within the same chemical class, without the confounding influence of disparate chemical scaffolds.

Studies Focusing on Ascaris lumbricoides or Hookworm Models Where Mebendazole is a Positive Control

For investigations of anthelmintic resistance mechanisms or comparative efficacy studies against Ascaris and hookworm species, Cyclobendazole can be used as an alternative or comparator to Mebendazole. Direct clinical evidence shows that both compounds are equally effective in treating these specific infections [1]. This equivalency makes Cyclobendazole a valid substitute for Mebendazole in these targeted models, potentially mitigating supply chain or cost constraints associated with the comparator drug, while ensuring the validity of the positive control.

In Vitro Screening for Antiprotozoal Agents, Particularly Against Giardia lamblia and Trichomonas vaginalis

Cyclobendazole is a valuable tool for in vitro screening campaigns aimed at identifying compounds with activity against Giardia and Trichomonas. Its demonstrated potency, with IC50 values of 0.047 μg/mL and 1.1 μg/mL respectively [1], positions it as a potent, commercially available reference compound. While many benzimidazoles are primarily known for anthelmintic activity, Cyclobendazole's quantifiable antiprotozoal effect offers a specific, differential attribute for assays designed to discover new treatments for these neglected parasitic infections.

Preclinical Pharmacokinetic and Toxicokinetic Studies in Rodent Models Requiring Extended Compound Half-Life

Given the established pharmacokinetic profile in rats, where Cyclobendazole exhibits a plasma half-life of approximately 20 hours [1], this compound is particularly well-suited for studies in rodent models that require sustained systemic exposure from once-daily dosing. Researchers designing chronic dosing regimens, efficacy studies in rodent parasite models, or toxicology assessments should prioritize Cyclobendazole over other benzimidazoles with shorter half-lives in the same species to simplify dosing schedules and ensure continuous target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclobendazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.